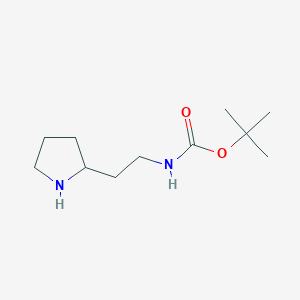

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(2-pyrrolidin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNANQGCDACTJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901159336 | |

| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-93-3 | |

| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester physical properties

An In-depth Technical Guide to the Physical Properties of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, a key building block in contemporary drug discovery, presents a unique set of physicochemical characteristics that are pivotal for its application in synthesis and formulation. This technical guide provides a comprehensive examination of its core physical properties, offering both theoretical and practical insights. The document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the logic of analytical validation. We will delve into the molecular structure, present a compilation of its physical and chemical properties, and provide detailed, field-proven protocols for their determination. This guide is intended to be a self-validating resource, grounded in authoritative references, to empower researchers in their daily work with this versatile compound.

Introduction: The Strategic Importance of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

The strategic incorporation of the pyrrolidine motif is a well-established approach in medicinal chemistry for enhancing the pharmacological properties of drug candidates, including potency, selectivity, and pharmacokinetic profiles. (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, often referred to as N-Boc-2-(2-aminoethyl)pyrrolidine, serves as a critical bifunctional building block. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, enabling selective transformations at other reactive sites of a molecule.[1] The pyrrolidine ring, on the other hand, imparts a specific conformational rigidity and basicity that can be crucial for molecular recognition at biological targets.

Understanding the physical properties of this intermediate is not merely an academic exercise; it is a prerequisite for its efficient use in multi-step syntheses and for the development of robust and scalable processes. Properties such as melting point, solubility, and spectral characteristics directly influence reaction conditions, purification strategies, and formulation approaches. This guide aims to provide a detailed exposition of these properties, underpinned by a strong scientific rationale.

Molecular Structure and Key Identifiers

A thorough understanding of a molecule begins with its structure and nomenclature. The structural features of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester are foundational to its physical and chemical behavior.

Caption: Molecular structure of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[2-(pyrrolidin-2-yl)ethyl]carbamate | N/A |

| Molecular Formula | C11H22N2O2 | [2][3] |

| Molecular Weight | 214.30 g/mol | [2][3] |

| CAS Number | 1263378-93-3 (racemic) | [4] |

| 719999-55-0 ((S)-enantiomer) | [2] | |

| 720000-05-5 ((R)-enantiomer) | [3] | |

| Exact Mass | 214.168127949 Da | [2] |

| Appearance | Expected to be a colorless to pale yellow oil or a low melting solid | Inferred |

Physicochemical Properties: A Quantitative Overview

The majority of publicly available data on the physicochemical properties of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester are computationally derived. While these provide valuable estimations, it is crucial for the research scientist to recognize the distinction between predicted and experimentally verified values.

Table 2: Computed Physicochemical Properties

| Property | Value | Source (Database) |

| XLogP3-AA | 0.9 | [5] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [5][6] |

| Rotatable Bond Count | 4 | [7] |

| Topological Polar Surface Area | 50.4 Ų | [6][7] |

Note on Stereoisomers: The physical properties of the individual enantiomers ((S) and (R)) are expected to be identical, with the exception of their interaction with plane-polarized light (optical rotation). The racemic mixture may have a different melting point and solubility profile compared to the pure enantiomers.

Experimental Determination of Key Physical Properties

The following sections provide detailed, best-practice protocols for the experimental determination of the most critical physical properties of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester. The causality behind each step is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point is a fundamental property that provides a quick and effective assessment of a compound's purity.[8][9] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C. Impurities tend to depress and broaden the melting range.[9]

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is dry and finely powdered. If the sample is an oil at room temperature, this protocol is not applicable, and the boiling point should be determined instead.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

For an unknown compound, a rapid preliminary determination is advisable to find the approximate melting range. Heat at a rate of 10-20 °C per minute.

-

For a precise measurement, repeat the determination with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point found in the preliminary run.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]

-

-

Self-Validation:

-

Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement. A broad melting range (>2 °C) may indicate an impure sample.

-

Caption: Workflow for accurate melting point determination.

Solubility Profile

The solubility of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester in various solvents is critical for its use in synthesis, purification, and formulation. A systematic approach to determining solubility is essential.

Protocol: Qualitative Solubility Testing

-

Solvent Selection:

-

Choose a representative range of solvents with varying polarities, including:

-

Protic Polar: Water, Methanol, Ethanol

-

Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Nonpolar: Toluene, Hexanes

-

Common Reaction/Extraction Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

-

-

-

Procedure:

-

To a small test tube or vial, add approximately 10-20 mg of the compound.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) with constant agitation (vortexing).

-

Observe for dissolution. Continue adding the solvent up to a total volume of 1 mL.

-

If the compound dissolves, it is considered soluble. If it remains undissolved, it is sparingly soluble or insoluble.

-

Gentle warming (to ~40-50 °C) can be applied to assess temperature effects on solubility, but this should be noted.

-

-

Data Reporting:

-

Report the solubility in qualitative terms:

-

Very Soluble: Dissolves in < 1 part of solvent.

-

Freely Soluble: Dissolves in 1-10 parts of solvent.

-

Soluble: Dissolves in 10-30 parts of solvent.

-

Sparingly Soluble: Dissolves in 30-100 parts of solvent.

-

Slightly Soluble: Dissolves in 100-1000 parts of solvent.

-

Very Slightly Soluble: Dissolves in 1000-10,000 parts of solvent.

-

Practically Insoluble: Requires > 10,000 parts of solvent.

-

-

Expected Solubility Profile: Based on its structure, (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is expected to be soluble in a wide range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water is likely to be limited but may be enhanced at acidic pH due to the protonation of the pyrrolidine nitrogen. It is expected to have low solubility in nonpolar solvents like hexanes.

Analytical Characterization: Spectroscopic Signature

The identity and purity of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester are unequivocally confirmed through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm), the methylene groups of the ethyl chain and the pyrrolidine ring (complex multiplets in the range of 1.5-3.5 ppm), and the NH protons (broad signals that may be exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the various methylene carbons of the pyrrolidine and ethyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 215.3.

Safe Handling and Storage

While a specific safety data sheet (SDS) for this exact compound may not be readily available from all suppliers, the safety precautions can be inferred from related N-Boc protected amines and general principles of laboratory safety.

-

Hazards: Similar compounds are often classified as causing skin and eye irritation.[6] Inhalation of dust or vapors should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is a valuable synthetic intermediate whose physical properties are integral to its successful application. This guide has provided a comprehensive overview of its key characteristics, from its molecular structure to its expected spectroscopic signature. By combining computed data with detailed, validated experimental protocols, we have aimed to equip the research scientist with the knowledge and tools necessary for the effective and safe utilization of this compound in their research and development endeavors. The principles and methodologies outlined herein are not only applicable to the title compound but can also serve as a robust framework for the characterization of other novel chemical entities.

References

-

PubChem. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | C10H20N2O2. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C10H21ClN2O2. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. 1-Boc-pyrrolidine. Retrieved from [Link]

-

Ark Pharma Scientific Limited. tert-butyl N-{2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1984). Method 632.

-

University of Babylon. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

PubChem. N-Boc-pyrrolidine | C9H17NO2. National Center for Biotechnology Information. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Google Patents. (2016). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

ResearchGate. Setup used for measuring the solubility of AMP carbamate in 25AN and 2.5AT solutions. Retrieved from [Link]

-

Organic Syntheses. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

ChemRxiv. (2022). Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.).

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

ResearchGate. (2004). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Retrieved from [Link]

-

National Institutes of Health. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Synlett. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

Journal of the American Chemical Society. (1998). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Retrieved from [Link]

-

SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Retrieved from [Link]

- Google Patents. (2012). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

FAO AGRIS. (n.d.). Determination of 8 sweeteners and ethyl carbamate in Baijiu by ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

precisionFDA. TERT-BUTYL (2-(BENZYLAMINO)ETHYL)CARBAMATE. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. echemi.com [echemi.com]

- 3. tert-butyl N-{2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | CAS:720000-05-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. 1263378-93-3|tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 5. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | C10H20N2O2 | CID 7171888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2 | CID 2757234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 45072180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. athabascau.ca [athabascau.ca]

A Technical Guide to the Solubility of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, a key intermediate in contemporary organic synthesis and drug development. Recognizing that solubility is a critical parameter influencing reaction kinetics, purification efficiency, and formulation success, this document synthesizes theoretical principles, available data, and robust experimental protocols. It is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively understand, measure, and modulate the solubility of this compound. The guide details both kinetic and thermodynamic solubility assay protocols, explains the physicochemical drivers of solubility, and presents data in a structured format to support drug discovery and development professionals.

Introduction

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, often referred to as Boc-2-(2-aminoethyl)pyrrolidine, is a bifunctional molecule featuring a pyrrolidine ring and a primary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group is prized in organic synthesis for its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[1][2] This structure makes the compound a valuable building block for introducing a pyrrolidinylethylamine moiety in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.

The solubility of a synthetic intermediate is a cornerstone of process chemistry and medicinal chemistry. It dictates the choice of solvent for a reaction, influences the concentration that can be achieved, and is paramount for developing effective purification and isolation strategies. In the context of drug discovery, poor solubility can hinder in vitro assays, leading to unreliable data, and can present significant challenges for achieving adequate bioavailability in preclinical and clinical studies.[3][4] This guide addresses the critical need for a detailed understanding of the solubility of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester.

Physicochemical Properties & Solubility Prediction

A molecule's inherent physicochemical properties are the primary determinants of its solubility. Understanding these parameters allows for rational solvent selection and provides a basis for predicting solubility behavior.

Key Molecular Properties

The properties of the racemic compound and its individual enantiomers are critical for solubility assessment. The introduction of the bulky, non-polar Boc group significantly alters the properties of the parent diamine, generally increasing its lipophilicity.

| Property | Value (Approximate) | Source |

| Chemical Name | tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate | [5] |

| CAS Number | 1263378-93-3 (racemate) | [5] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [6] |

| Molecular Weight | 214.30 g/mol | [6] |

| XLogP3-AA | 0.9 - 1.6 | [7][8] |

| Hydrogen Bond Donors | 2 (amine NH, carbamate NH) | [7] |

| Hydrogen Bond Acceptors | 4 (pyrrolidine N, carbamate C=O) | [7] |

Note: XLogP3-AA is a computed value for the octanol-water partition coefficient (LogP), an indicator of lipophilicity.

Theoretical Solubility Considerations

The General Solubility Equation (GSE) developed by Yalkowsky provides a foundational model for predicting aqueous solubility (log S) based on lipophilicity (log P) and melting point (MP).[9][10]

log S = 0.5 - 0.01(MP - 25) - log P

-

Lipophilicity (log P) : The positive log P value indicates that the compound is more soluble in non-polar, organic solvents than in water. The Boc group significantly contributes to this lipophilicity.

-

Ionization (pKa) : The pyrrolidine nitrogen is basic and will be protonated at acidic pH. This ionization dramatically increases aqueous solubility. Conversely, under basic conditions, the molecule will be in its neutral, less water-soluble form. The carbamate NH is generally not considered basic.

Known Solubility Data (Qualitative)

Specific, quantitative solubility data for (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is not widely published. However, based on its structure and data for similar compounds, a qualitative assessment can be made.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The compound's moderate polarity and ability to accept hydrogen bonds align well with these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Good general solvents for moderately polar organic compounds. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | A common solvent for chromatography and extraction of similar intermediates.[11] |

| Alcohols | Methanol, Ethanol | High | The polar, protic nature of alcohols can effectively solvate the molecule through hydrogen bonding. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents are highly effective at dissolving a wide range of organic molecules. |

| Aqueous | Water, Buffers | Low (at neutral/basic pH) | The molecule's lipophilic character (positive log P) limits its solubility in water.[9] |

| Aqueous (Acidic) | Dilute HCl, Citrate Buffer (pH < 5) | High | Protonation of the pyrrolidine nitrogen creates a salt, which is significantly more water-soluble. |

| Hydrocarbons | Hexanes, Toluene | Low to Moderate | Solubility will be limited by the polar amine and carbamate functionalities. |

Experimental Determination of Solubility

To obtain reliable, quantitative data, experimental measurement is essential. Two primary methods are employed in drug discovery and development: kinetic solubility and thermodynamic solubility.[4]

Kinetic Solubility Measurement

This high-throughput method is used for rapid assessment, often in early-stage discovery.[3][12] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. This can lead to the formation of supersaturated solutions, and thus may overestimate the true equilibrium solubility.[13]

Caption: High-throughput kinetic solubility workflow.

-

Stock Solution Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO.[14]

-

Plate Preparation : Into a 96-well filter plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Compound Addition : Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 100 µM and 1% DMSO. Prepare in triplicate.

-

Incubation : Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[12]

-

Filtration : Centrifuge the plate or use a vacuum manifold to filter the solutions through the plate's membrane, separating any precipitate from the saturated solution.

-

Quantification :

-

Prepare a calibration curve by diluting the 10 mM stock solution in a 50:50 mixture of Acetonitrile:Water.

-

Analyze the filtered samples and calibration standards by a validated HPLC-UV method.

-

Calculate the concentration of the compound in the filtered aqueous solution against the calibration curve. This value is the kinetic solubility.[15]

-

Thermodynamic (Equilibrium) Solubility Measurement

This "gold standard" method measures the concentration of a compound in a saturated solution that has reached equilibrium with the solid material.[16] It is a lower-throughput but more accurate representation of true solubility, crucial for late-stage discovery and formulation development.[3][13] The shake-flask method is the most common approach.[13]

Caption: The "shake-flask" thermodynamic solubility workflow.

-

Preparation : Add an excess amount of the solid test compound (enough to ensure undissolved solid remains at equilibrium) to a glass vial containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, or an organic solvent).[13]

-

Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[3][17]

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle.

-

Sampling : Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification :

-

Prepare a calibration curve using the same compound in a suitable solvent (e.g., acetonitrile).

-

Accurately dilute the filtered sample and analyze it, along with the standards, using a validated HPLC-UV or LC-MS method.

-

Calculate the concentration in the original sample to determine the thermodynamic solubility.[16]

-

Conclusion

The solubility of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is a multifaceted parameter governed by its moderately lipophilic nature, its capacity for hydrogen bonding, and the basicity of its pyrrolidine nitrogen. While it exhibits high solubility in polar organic solvents like alcohols and chlorinated solvents, its aqueous solubility is limited but can be significantly enhanced at acidic pH. For definitive, application-specific data, direct experimental measurement is indispensable. The kinetic and thermodynamic protocols detailed in this guide provide robust frameworks for generating high-quality, reliable solubility data. This information is vital for optimizing synthetic procedures, streamlining purification processes, and making informed decisions in the broader context of drug discovery and chemical development.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[14]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[12]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[15]

-

Lang, L. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks. Drug Discovery.[9]

-

van de Waterbeemd, H., & Gfeller, M. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health.[10]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.[4]

-

Glomme, A., & Dressman, J. B. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[13]

-

Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from Enamine website.[3]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[18]

-

Palmer, D. S., & Mitchell, J. B. O. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Future Medicinal Chemistry.[19]

-

Mitchell, J. B. O. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. ResearchGate.[20]

-

Mitchell, J. B. O. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. PubMed.[21]

-

PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg.[16]

-

Delgado, D. R., & Martínez, F. (2021). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI.[17]

-

PubChem. (n.d.). (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. National Center for Biotechnology Information.[7]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps website.[1]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from WuXi Biology website.[22]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.[2]

-

BLDpharm. (n.d.). tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate. Retrieved from BLDpharm website.[5]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.[23]

-

Echemi. (n.d.). tert-butyl N-[2-[(2S)-pyrrolidin-2-yl]ethyl]carbamate. Retrieved from Echemi website.[6]

-

PubChem. (n.d.). (1-(2-(1-Formyl-propyl)-3-methanesulfonylamino-pyrrolidine-1-carbonyl)-2-methyl-propyl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information.[8]

-

ChemicalBook. (2025). tert-Butyl N-(2-bromoethyl)carbamate. Retrieved from ChemicalBook website.[11]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from Organic Syntheses website.[24]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1263378-93-3|tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | C10H20N2O2 | CID 7171888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1-(2-(1-Formyl-propyl)-3-methanesulfonylamino-pyrrolidine-1-carbonyl)-2-methyl-propyl)-carbamic acid tert-butyl ester | C19H35N3O6S | CID 6323528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. practicalcheminformatics.blogspot.com [practicalcheminformatics.blogspot.com]

- 10. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 17. Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures | MDPI [mdpi.com]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. researchgate.net [researchgate.net]

- 21. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. wuxibiology.com [wuxibiology.com]

- 23. Boc-Protected Amino Groups [organic-chemistry.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the NMR Spectra of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

Abstract: This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the principles of ¹H and ¹³C NMR spectroscopy, offering detailed peak assignments and interpretation. Furthermore, it establishes a robust, self-validating protocol for sample preparation and data acquisition, ensuring spectral accuracy and reproducibility. Visual aids, including molecular structure diagrams and experimental workflows, are provided to enhance understanding.

Introduction

Chemical Identity and Significance

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, often referred to as Boc-2-(2-aminoethyl)pyrrolidine, is a chiral building block of significant interest in medicinal chemistry. Its structure combines a pyrrolidine ring, a common motif in many biologically active compounds, with an ethylamine side chain protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis and the construction of complex molecules, allowing for selective reactions at other sites. The precise structural confirmation of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient (API).

The Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, NMR is crucial for verifying the successful installation of the Boc protecting group, confirming the integrity of the pyrrolidine ring, and ensuring overall purity.

Scope of this Guide

This technical guide offers a detailed interpretation of the ¹H and ¹³C NMR spectra of the title compound. It will explain the rationale behind chemical shifts and coupling patterns, provide tabulated spectral data, and outline a standardized protocol for obtaining high-quality NMR data.

Principles of NMR Interpretation

A foundational understanding of key NMR principles is essential for accurate spectral interpretation.

-

Chemical Shift (δ): The position of an NMR signal on the x-axis (in parts per million, ppm) is the chemical shift.[1] It is determined by the local electronic environment of a nucleus. Electronegative atoms (like oxygen and nitrogen) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[3]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[1] This allows for a quantitative assessment of the relative number of protons in different environments.

-

Spin-Spin Coupling (J-coupling): The interaction between non-equivalent neighboring protons results in the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and dihedral angle between coupled protons.

-

The Boc Group Signature: The tert-butoxycarbonyl (Boc) protecting group has a highly characteristic NMR signature: a strong singlet in the ¹H NMR spectrum integrating to nine protons, and two distinct signals in the ¹³C NMR spectrum corresponding to the quaternary carbon and the nine equivalent methyl carbons.[4][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The following analysis is based on a spectrum acquired in deuterated chloroform (CDCl₃), a common solvent for this type of compound.

Molecular Structure and Proton Numbering

To facilitate discussion, the protons in the molecule are numbered as shown in the diagram below.

Caption: Standard workflow for NMR sample preparation and data analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial. [6][7]The molecular weight of the compound is ~228 g/mol .

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [6][8]The deuterated solvent provides a field frequency lock for the spectrometer and avoids large solvent signals in the ¹H spectrum. [6]Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filtration and Transfer: To ensure high spectral resolution, the solution must be free of particulate matter. [9]Use a Pasteur pipette with a small, tight plug of glass wool at the bottom to filter the solution directly into a clean, high-quality 5 mm NMR tube. [7]4. Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Perform the lock and shim procedures as per the instrument's software to optimize the magnetic field homogeneity. Poor shimming results in broad and distorted peaks. [6][9]5. Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (typically several hundred to thousands), necessitating a longer acquisition time. [6][7]6. Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

-

Reference the spectrum. For CDCl₃, the residual solvent peak at 7.26 ppm (¹H) or 77.16 ppm (¹³C) can be used, or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the ¹H spectrum and perform peak picking for both spectra to determine chemical shifts.

-

Conclusion

The NMR spectra of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester present a set of distinct and interpretable signals that are fully consistent with its molecular structure. The characteristic singlet of the Boc group at ~1.44 ppm in the ¹H spectrum and the corresponding carbonyl and aliphatic carbons in the ¹³C spectrum serve as definitive markers for the protected amine. Careful analysis of the chemical shifts, integrations, and multiplicities of the pyrrolidine and ethyl chain signals allows for complete structural verification. By following the robust experimental protocol outlined in this guide, researchers can reliably obtain high-quality NMR data, ensuring the identity and purity of this vital synthetic intermediate.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Sample Preparation. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Hanna, M. T. (1968). Solvent effects in N.M.R. spectra of amide solutions. Semantic Scholar. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. PubMed. [Link]

-

Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

-

Giera, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. [Link]

-

Almjasheva, O. V., et al. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. ResearchGate. [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

PubChem. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

PubChem. tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

Ueda, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. emerypharma.com [emerypharma.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester | 1014613-31-0 | Benchchem [benchchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. organomation.com [organomation.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

Foreword for the Researcher

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, a molecule featuring a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, represents a common structural motif in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in reaction monitoring, purity assessment, and metabolic profiling. This guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the mass spectrometry analysis of this compound. We will delve into the "why" behind the "how," grounding our protocols in the fundamental principles of ionization and fragmentation chemistry to empower you with the expertise to confidently analyze this and structurally related molecules.

Molecular Overview and Analytical Significance

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester possesses a molecular formula of C₁₁H₂₂N₂O₂ and a monoisotopic mass of 214.1681 g/mol [1]. Its structure, characterized by a saturated heterocyclic pyrrolidine ring and an acid-labile Boc protecting group, presents unique considerations for mass spectrometry analysis. The pyrrolidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties[2]. The Boc group, on the other hand, is a widely used protecting group for amines in organic synthesis, prized for its stability under many reaction conditions and its facile removal under acidic conditions[3][4].

The primary objectives for the mass spectrometric analysis of this compound typically include:

-

Confirmation of Molecular Weight: Verifying the successful synthesis of the target molecule.

-

Structural Elucidation: Confirming the connectivity of the atoms through fragmentation analysis.

-

Purity Assessment: Identifying and quantifying any impurities or side-products.

-

Reaction Monitoring: Tracking the progress of reactions involving this molecule, including the deprotection of the Boc group.

Foundational Principles of Ionization and Fragmentation

The choice of ionization technique is critical for the successful analysis of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester. Given its polar nature and the presence of basic nitrogen atoms, Electrospray Ionization (ESI) is the most suitable method. ESI is a soft ionization technique that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion[5].

The Critical Role of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions and can also be thermally unstable[6]. This characteristic dictates many of the analytical choices we must make. The use of acidic mobile phases, such as those containing trifluoroacetic acid (TFA), should be approached with caution as they can induce the cleavage of the Boc group in the ESI source, leading to the observation of the deprotected amine at [M+H-100]⁺[6]. Formic acid is often a milder and more suitable alternative for maintaining the integrity of the Boc-protected molecule during LC-MS analysis.

Anticipated Fragmentation Pathways

Upon collisional activation in the mass spectrometer (MS/MS analysis), the protonated molecule ([M+H]⁺) of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is expected to undergo a series of characteristic fragmentation events. The primary sites of fragmentation will be dictated by the relative stabilities of the resulting fragment ions and neutral losses.

Key fragmentation pathways to anticipate include:

-

Loss of the Boc Group: The most prominent fragmentation will likely involve the loss of the entire tert-butoxycarbonyl group as isobutene and carbon dioxide, resulting in a fragment ion at m/z 115.12.

-

Alpha-Cleavage of the Pyrrolidine Ring: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the pyrrolidine ring is a characteristic fragmentation pathway for aliphatic amines[7]. This can lead to the formation of a stable iminium ion.

-

Loss of the Ethylamine Side Chain: Cleavage of the bond between the pyrrolidine ring and the ethylamine side chain can also occur.

These predicted pathways are visualized in the diagram below:

Caption: Predicted Fragmentation Pathway of Protonated (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester.

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust starting point for your analysis.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition. For example, if using a mobile phase of 95:5 water:acetonitrile with 0.1% formic acid, use this same mixture for dilution.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is designed for a standard reversed-phase LC-MS system.

Caption: A typical LC-MS workflow for the analysis of the target compound.

Table 1: LC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Provides good retention and peak shape for this type of molecule. |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Formic acid aids in protonation for positive ion ESI and is less harsh on the Boc group than TFA[6]. |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes; hold at 95% B for 2 minutes | A standard gradient to ensure elution of the compound and any potential impurities. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |

| Injection Volume | 2-5 µL | Adjust as necessary based on sample concentration and instrument sensitivity. |

| MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the pyrrolidine and carbamate moieties are readily protonated. |

| Capillary Voltage | 3.5 kV | A typical starting point for ESI. Optimize for maximum signal intensity. |

| Cone Voltage | 20-40 V | Optimize to minimize in-source fragmentation of the Boc group. |

| Desolvation Gas Flow | 600 L/hr | Aids in the desolvation of the analyte ions. |

| Desolvation Temperature | 350 °C | Facilitates solvent evaporation. |

| Scan Range (MS1) | m/z 100-500 | Covers the expected molecular ion and fragment ions. |

| MS/MS Experiment | Collision-Induced Dissociation (CID) | Select the [M+H]⁺ ion (m/z 215.18) for fragmentation. |

| Collision Energy | 10-30 eV | Ramp the collision energy to observe the full range of fragment ions. |

Data Interpretation: A Self-Validating Approach

The trustworthiness of your analysis hinges on a logical and systematic interpretation of the acquired data.

Expected Mass Spectra

Table 2: Predicted m/z Values for Key Ions

| Ion Description | Predicted m/z |

| Protonated Molecule ([M+H]⁺) | 215.1754 |

| [M+H - isobutene]⁺ | 159.1128 |

| [M+H - Boc group]⁺ (Deprotected amine) | 115.1230 |

| Pyrrolidinium ion | 70.0651 |

| Fragment from side chain cleavage | 84.0808 |

Confirmation of Fragmentation Pathways

-

Molecular Ion Confirmation: The MS1 spectrum should show a prominent peak at m/z 215.18, corresponding to the protonated molecule.

-

Boc Group Loss: In the MS/MS spectrum of m/z 215.18, the base peak is expected to be at m/z 115.12, confirming the facile loss of the Boc group.

-

Stepwise Fragmentation: The presence of a peak at m/z 159.11 (loss of isobutene) would support a stepwise loss of the Boc group.

-

Pyrrolidine Ring Fragmentation: The observation of a fragment at m/z 70.07 would be indicative of the pyrrolidine ring itself, likely as an iminium ion resulting from alpha-cleavage.

By systematically correlating the observed fragment ions with the predicted fragmentation pathways, a high degree of confidence in the structural assignment can be achieved.

Troubleshooting and Advanced Considerations

-

In-source Fragmentation: If a significant peak at m/z 115.12 is observed in the MS1 spectrum, it indicates in-source fragmentation of the Boc group. To mitigate this, reduce the cone voltage and/or use a less acidic mobile phase modifier.

-

Adduct Formation: Be aware of the potential for sodium ([M+Na]⁺ at m/z 237.16) or potassium ([M+K]⁺ at m/z 253.13) adducts, especially if there is glassware contamination.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is invaluable. The high mass accuracy of instruments like Orbitrap or TOF analyzers can confirm the elemental formula of the parent and fragment ions, providing an additional layer of certainty.

Conclusion

The mass spectrometric analysis of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is a tractable yet nuanced process. By understanding the interplay between the compound's inherent chemical properties, particularly the lability of the Boc group, and the instrumental parameters, researchers can develop robust and reliable analytical methods. The protocols and interpretive framework provided in this guide serve as a foundation upon which to build your experimental design, ensuring data of the highest quality and integrity.

References

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

-

Gathungu, R. M., et al. (2018). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. Available at: [Link]

-

Sagan, J., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

Bugatti, K. (2017). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

-

Meng, A. H., et al. (2009). Preparation of mono-Boc-protected unsymmetrical diamines. Organic Preparations and Procedures International. Available at: [Link]

-

Kuzmanov, V., & Cvetkovikj, I. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. Available at: [Link]

-

Wang, P., & Bartlett, M. G. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

Eryn, L. P., & Cooks, R. G. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Tetrahedron Letters. Available at: [Link]

-

Bongiorno, D., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

-

Ashenhurst, J. (2023). Protecting Groups For Amines. Master Organic Chemistry. Available at: [Link]

Sources

- 1. 1263378-93-3|tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Determining the Enantiomeric Excess of (S)-tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. (S)-tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate is a key chiral building block in modern medicinal chemistry. Consequently, the accurate and robust determination of its enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of downstream drug candidates. This technical guide provides an in-depth exploration of the principal analytical methodologies for quantifying the enantiomeric excess of this compound. We will delve into the mechanistic principles and practical considerations of chiral chromatography (HPLC and SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven protocols and explaining the causality behind experimental choices to ensure self-validating, trustworthy results.

Introduction: The Imperative of Enantiopurity in Drug Development

Chirality is a fundamental property of many drug molecules, and the physiological effects of a chiral drug are often stereospecific. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. The pyrrolidine scaffold, present in our target analyte, is a privileged structure in numerous pharmaceuticals.[1] Therefore, regulatory bodies mandate strict control over the enantiomeric purity of chiral APIs.[2] The enantiomeric excess, a measure of the purity of one enantiomer relative to the other, is defined as:

ee (%) = |([S] - [R]) / ([S] + [R])| * 100

Where [S] and [R] are the concentrations or amounts of the S- and R-enantiomers, respectively.[3][4] This guide provides the technical framework for accurately measuring this critical parameter for (S)-tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate.

Chiral Chromatography: The Gold Standard for Enantioseparation

Chiral chromatography is the most widely employed technique for the separation and quantification of enantiomers due to its robustness, precision, and directness. The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]

Causality of Method Selection: HPLC vs. SFC

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly versatile and established technique. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including those with amine functionalities.[5] Separations can be performed in either normal-phase (e.g., hexane/alcohol) or reversed-phase modes, offering flexibility in method development.

-

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC, offering significant advantages in speed and solvent reduction.[1][6] Using supercritical CO₂ as the primary mobile phase component, SFC provides faster analysis times due to lower viscosity and higher diffusivity.[6] It is exceptionally well-suited for preparative-scale separations and is highly effective with the same polysaccharide-based CSPs used in HPLC.[1][7] For amine-containing compounds like our analyte, SFC often yields superior peak shapes and resolution.[8]

Experimental Protocol: Chiral SFC

This protocol outlines a robust starting point for the analysis of (S)-tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate.

1. Sample Preparation:

- Accurately weigh and dissolve the sample in methanol (or another suitable co-solvent) to a final concentration of approximately 1 mg/mL.

- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

- A summary of typical starting conditions is provided in Table 1. Optimization of the co-solvent percentage and choice of additive is critical for achieving baseline resolution. The additive (e.g., triethylamine) is crucial for masking acidic silanol groups on the stationary phase, preventing peak tailing of the basic amine analyte.

3. Data Acquisition and Calculation:

- Inject the prepared sample. The (S)-enantiomer should be the major peak, and the (R)-enantiomer the minor peak.

- Integrate the peak areas for both enantiomers.

- Calculate the enantiomeric excess using the following formula: ee (%) = (Area_S - Area_R) / (Area_S + Area_R) * 100 Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Data Presentation: Typical Chromatographic Parameters

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Lux® Cellulose-2 or Chiralcel® OD-H (or similar polysaccharide-based CSP) | Chiralcel® OD-H or Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (e.g., 85:15 v/v) | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Additive | 0.1 - 0.3% Triethylamine (TEA) or Diethylamine (DEA) | 0.1% Triethylamine (TEA) or Diethylamine (DEA) |

| Flow Rate | 2.0 - 4.0 mL/min[1][8] | 0.5 - 1.0 mL/min |

| Back Pressure | 150 bar[1][8] | N/A |

| Temperature | 40 °C[1][8] | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV at 210 nm |

Table 1: Representative starting conditions for the chiral separation of tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate. These parameters serve as a robust foundation for method development and validation.

Visualization: Chiral Chromatography Workflow

Sources

- 1. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

A-Z. A. A-Z. A-Z. A-Z. A-Z. A-Z. A Technical Guide to the Synthesis of Novel Derivatives from (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

Abstract

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, a chiral bifunctional building block, is of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a nucleophilic secondary amine within the pyrrolidine ring and a latent primary amine protected by a tert-butyloxycarbonyl (Boc) group, provides a versatile platform for the synthesis of diverse molecular architectures. This guide offers an in-depth exploration of the core synthetic strategies for derivatizing this scaffold. We will dissect the key reaction classes, including N-alkylation, N-acylation, and sequential deprotection-functionalization protocols. Each section is grounded in mechanistic principles, providing researchers with the rationale behind experimental choices and empowering them to design novel synthetic pathways. Detailed, field-tested protocols and data presentations are included to ensure reproducibility and facilitate immediate application in a research setting.

Introduction: The Strategic Value of the Scaffold

The (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester scaffold is a cornerstone in the design of novel therapeutics. The pyrrolidine ring is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide array of biological targets. The chirality at the 2-position is often crucial for achieving desired potency and selectivity.

The strategic importance of this starting material lies in its orthogonal reactivity. The secondary amine of the pyrrolidine ring can be selectively functionalized while the primary amine on the ethyl side chain remains protected. The acid-labile nature of the Boc group allows for its facile removal at a later synthetic stage, unveiling a new reactive handle for further diversification.[1][2] This two-stage functionalization capability is a powerful tool for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies.

This guide will systematically explore the primary avenues for derivatization, providing both the theoretical underpinning and practical execution details for each major class of transformation.

Core Synthetic Strategies: A Modular Approach

The derivatization of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester can be logically categorized into two main phases:

-

Phase 1: Functionalization of the Pyrrolidine Nitrogen.

-

Phase 2: Deprotection and Functionalization of the Ethylamine Side Chain.

These phases can be performed in either order, depending on the desired final product and the chemical compatibility of the reagents. The following diagram illustrates the key decision points and synthetic pathways available from this versatile starting material.

Caption: High-level overview of synthetic pathways from the starting material.

Phase 1: Pyrrolidine Nitrogen Functionalization

The secondary amine of the pyrrolidine ring is a potent nucleophile, readily participating in a variety of bond-forming reactions. The choice of reaction depends on the desired substituent.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for introducing alkyl groups at the pyrrolidine nitrogen. This two-step, one-pot process involves the initial formation of an iminium ion intermediate upon reaction with an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice. Unlike sodium cyanoborohydride, it is not highly toxic and can be used in non-anhydrous conditions. Its mildness also prevents the over-reduction of the aldehyde or ketone starting material.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and effectively solubilize the reactants. The addition of a small amount of acetic acid can catalyze iminium ion formation.

Detailed Protocol: Reductive Amination

-

To a solution of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester (1.0 equiv.) in DCM (0.1 M), add the desired aldehyde or ketone (1.1 equiv.) and glacial acetic acid (1.1 equiv.).

-

Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Amide and Sulfonamide Bond Formation

Acylation of the pyrrolidine nitrogen to form amides or sulfonamides is a fundamental transformation for introducing carbonyl or sulfonyl functionalities, which are common pharmacophores.

Causality Behind Experimental Choices:

-

Coupling Reagents: For amide bond formation with carboxylic acids, a variety of coupling reagents can be employed. The choice depends on factors like substrate steric hindrance and the need to suppress racemization if the carboxylic acid is chiral.[3][4]

-

Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity.

| Coupling Reagent | Full Name | Key Advantages | Common Conditions |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, fast reaction times, low racemization.[5] | DIPEA, DMF/DCM, RT |

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole | Cost-effective, water-soluble byproducts are easily removed.[4] | DIPEA/TEA, DCM, 0 °C to RT |

| Acid Chlorides | N/A | Highly reactive, suitable for hindered amines. | TEA, DCM, 0 °C |

Detailed Protocol: HATU-Mediated Amide Coupling

-

In a flame-dried flask under an inert atmosphere (N2 or Argon), dissolve the carboxylic acid (1.1 equiv.), HATU (1.2 equiv.), and DIPEA (3.0 equiv.) in anhydrous DMF (0.2 M).[5]

-

Stir the solution for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester (1.0 equiv.) in anhydrous DMF.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Phase 2: Boc Deprotection and Side Chain Functionalization

The removal of the Boc protecting group is a critical step that unmasks the primary amine of the ethyl side chain, opening up a new site for derivatization.

Causality Behind Experimental Choices:

-

Reagent: Trifluoroacetic acid (TFA) in DCM is the most common and effective method for Boc deprotection.[6] The reaction is typically clean and fast at room temperature. An alternative is using a solution of HCl in an organic solvent like 1,4-dioxane or methanol.

-

Scavengers: The deprotection mechanism generates a tert-butyl cation, which can potentially alkylate nucleophilic residues on the substrate.[1] While often not an issue with this particular substrate, for more complex molecules, scavengers like triethylsilane or anisole can be added to trap the cation.

Caption: Workflow for Boc-deprotection and neutralization.

Detailed Protocol: Boc Deprotection

-

Dissolve the Boc-protected substrate (1.0 equiv.) in DCM (0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (10-20 equiv., typically a 20-50% v/v solution in DCM) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of NaHCO3 or by washing with aqueous NaOH (1M).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected amine, which is often used in the next step without further purification.

Once deprotected, the primary amine can undergo the same set of reactions as the pyrrolidine nitrogen (reductive amination, acylation, etc.), allowing for the synthesis of highly complex and diverse final products.

Integrated Synthetic Strategies: A Case Study

To illustrate the power of combining these methodologies, consider a synthetic route to a hypothetical drug candidate requiring functionalization at both nitrogen atoms.

Objective: Synthesize N1-(4-fluorobenzyl)-N2-(cyclopropanecarbonyl)-2-(pyrrolidin-2-yl)ethan-1,2-diamine.

Synthetic Plan:

-

Phase 1 (Reductive Amination): React (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester with 4-fluorobenzaldehyde and STAB to install the benzyl group on the pyrrolidine nitrogen.

-

Phase 2 (Deprotection): Remove the Boc group from the intermediate using TFA/DCM.

-

Phase 3 (Amide Coupling): Couple the resulting primary amine with cyclopropanecarboxylic acid using HATU to form the final product.

This sequential approach ensures selective functionalization and avoids the formation of isomeric byproducts that could arise if both amines were unprotected simultaneously.

Conclusion

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is a remarkably versatile and powerful building block for modern organic synthesis and drug discovery. A thorough understanding of the core reaction pathways—N-alkylation, N-acylation, and selective deprotection—provides the synthetic chemist with a robust toolkit for creating novel molecular entities. By logically sequencing these high-yielding and reliable transformations, researchers can efficiently navigate complex synthetic landscapes to access a vast chemical space, accelerating the discovery of new therapeutic agents.

References

-

Campos, K., Howard, M., Li, H., & Peng, F. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382–394. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

Manna, F., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Publishing. [Link]

-

Unknown Author. (n.d.). Synthesis and characterization of some novel dipeptide and their metal complexes. Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic Acid and Amine: ( S )- tert -Butyl 2-(Benzylcarbamoyl)Pyrrolidine-1-Carboxylate. Request PDF. [Link]

-

ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

-

Singh, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Singh, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

Sources

- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]